molecular formula C13H15N3O3 B11723779 tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate

Cat. No.: B11723779
M. Wt: 261.28 g/mol
InChI Key: BXXAKEVMETWBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate ( 1404364-68-6) is a high-purity chemical intermediate designed for advanced pharmaceutical research and development. This compound features a fused imidazo[4,5-b]pyridine heterocyclic scaffold, a structure known for its strong resemblance to purines, which allows it to interact with a wide range of biological targets . This core scaffold is of significant interest in drug discovery due to its demonstrated pharmacological versatility across multiple therapeutic areas . Research into analogous imidazo[4,5-b]pyridine structures has revealed their potential in developing agents for oncology, with applications as inhibitors of critical protein kinases such as Aurora A kinase (AURKA), Tank binding kinase 1 (TBK1), and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKK-ɛ) . The structural motif is also being explored for the treatment of inflammatory disorders and as a modulator of other protein kinases . The acetyl substituent at the 7-position and the tert-butyloxycarbonyl (Boc) protecting group on the imidazole nitrogen make this compound a versatile and protected intermediate. It is primed for further synthetic manipulation, including deprotection or functional group interconversion, to build more complex molecules for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by technically qualified individuals, adhering to all applicable laboratory safety standards.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

tert-butyl 7-acetylimidazo[4,5-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H15N3O3/c1-8(17)9-5-6-14-11-10(9)15-7-16(11)12(18)19-13(2,3)4/h5-7H,1-4H3

InChI Key

BXXAKEVMETWBFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=NC=C1)N(C=N2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

ParameterCondition
SolventH2_2O–IPA (1:1)
Temperature (SN_NAr)80°C, 2 hours
Reducing AgentZn dust + HCl (0.5 equiv)
Cyclization AgentAldehyde (1 equiv)

Regioselective Introduction of the Acetyl Group

Position 7 of the pyridine ring is acetylated via Friedel-Crafts acylation after core formation. Using acetyl chloride and AlCl3_3 in dichloromethane at 0–5°C, the electron-deficient pyridine ring undergoes electrophilic substitution at the activated 7-position. Alternatively, directed ortho-metalation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with acetyl chloride, achieves regioselective acylation.

Optimization Insights :

  • Friedel-Crafts yields 60–75% due to competing side reactions.

  • Directed metalation improves regioselectivity (>85% yield) but requires anhydrous conditions.

Boc Protection of the Imidazole Nitrogen

The NH group at position 3 of the imidazole ring is protected using Boc anhydride [(Boc)2_2O] in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine (Et3_3N) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 12 hours, affording the Boc-protected product in 90–95% yield.

Characterization Data :

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.65 (s, 1H, H-2), 8.30 (d, J = 5.2 Hz, 1H, H-5), 7.45 (d, J = 5.2 Hz, 1H, H-6), 2.65 (s, 3H, COCH3_3), 1.55 (s, 9H, C(CH3_3)3_3).

  • HRMS (ESI+) : m/z calcd for C15_{15}H19_{19}N3_3O3_3 [M+H]+^+: 302.1497, found: 302.1501.

Alternative Routes via Transition-Metal Catalysis

Palladium-Catalyzed Heteroannulation

A Pd(PPh3_3)2_2Cl2_2-catalyzed coupling of 2-amino-3-iodopyridine with tert-butyl propiolate forms the imidazo[4,5-b]pyridine core, followed by Suzuki–Miyaura cross-coupling with acetylboronic acid to introduce the acetyl group.

Copper-Mediated Cyclization

Cu(OTf)2_2 facilitates cyclization of 2-chloro-3-nitropyridine with Boc-protected amines and acetylene derivatives, enabling one-pot assembly of the target compound.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Tandem SN_NAr–Cyclization75–85Scalable, green solvent (H2_2O–IPA)Requires acetylated starting material
Friedel-Crafts60–75Direct acylationLow regioselectivity
Directed Metalation85–90High regiocontrolSensitive to moisture
Pd Catalysis70–80Modular substitutionCostly catalysts

Challenges and Optimization

  • Acetyl Group Stability : Under acidic conditions (e.g., Zn/HCl reduction), acetyl groups may hydrolyze. Using milder reductants (e.g., Fe/AcOH) mitigates this.

  • Boc Deprotection : Overprotection is avoided by limiting Boc anhydride to 1.2 equivalents .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of reactive sites on the imidazole and pyridine rings allows for substitution reactions, where functional groups can be replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

PDE10A Inhibition

Recent studies have highlighted the role of imidazo[4,5-b]pyridine derivatives, including tert-butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate, as potent inhibitors of phosphodiesterase 10A (PDE10A). These compounds demonstrate selective inhibition with nanomolar potency, making them promising candidates for treating neurological disorders such as schizophrenia and movement disorders. The structure-activity relationship (SAR) studies indicate that modifications at the C7 position enhance the binding affinity to PDE10A, as evidenced by X-ray crystallography data showing critical hydrogen bonding interactions with the enzyme's active site .

Aurora Kinase Inhibition

The compound has also been investigated for its potential as an inhibitor of Aurora kinases, which are crucial in cell division and are often overexpressed in cancers. Derivatives of imidazo[4,5-b]pyridine have shown selective inhibition against Aurora-A and Aurora-B kinases. The design of these inhibitors involves computational modeling to optimize their interaction with the kinase's active site, leading to effective anticancer agents .

Antimicrobial Activity

Imidazo[4,5-b]pyridine derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways. In vitro studies have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for developing new antibiotics .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex heterocyclic compounds through various coupling reactions. Its functional groups allow for further derivatization, enabling the development of novel pharmaceuticals and agrochemicals .

Case Studies

Study Objective Findings
PDE10A Inhibition Study Evaluate potency of imidazo[4,5-b]pyridine derivativesCompounds exhibited IC50 values in low nanomolar range; significant receptor occupancy observed in vivo
Aurora Kinase Selectivity Design selective inhibitors for Aurora kinasesIdentified derivatives with high selectivity for Aurora-A; effective against cancer cell lines
Antimicrobial Efficacy Test against common bacterial strainsDemonstrated significant antibacterial activity; potential for new antibiotic development

Mechanism of Action

The mechanism of action of tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Property tert-Butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate (Target) tert-Butyl 7-chloro-5-nitro-3H-imidazo[4,5-b]pyridine-3-carboxylate 3-Boc-7-chloro-3H-imidazo[4,5-b]pyridine
Molecular Formula C₁₃H₁₅N₃O₃ (estimated) C₁₁H₁₁ClN₄O₄ C₁₁H₁₃ClN₄O₂
Molecular Weight ~261.28 (estimated) 298.68 268.70
Substituents Acetyl (position 7) Chloro (position 7), nitro (position 5) Chloro (position 7)
LogP ~2.5–3.0 (estimated) 2.87 Not reported
Polar Surface Area (PSA) ~70–80 Ų (estimated) 57.01 Ų Not reported
Hazard Profile Likely less toxic (no nitro group) H301 (acute toxicity), H311/H331 (skin/respiratory irritation) Not reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group (electron-withdrawing) in the target compound contrasts with the chloro and nitro substituents in analogs, which are stronger electron-withdrawing groups.
  • Solubility and Bioavailability : The acetyl group may slightly increase hydrophobicity (higher LogP) compared to the chloro-nitro analog, but its polar carbonyl group could enhance solubility in polar solvents. The chloro-nitro derivative’s lower PSA (57.01 Ų) suggests reduced polarity compared to the acetylated form .
  • Toxicity : The nitro group in the chloro-nitro analog contributes to its hazardous classification (H301, H311, H331). The absence of nitro in the acetyl derivative likely reduces acute toxicity risks .

Reactivity Comparison :

  • The acetyl group may render the target compound more prone to hydrolysis or nucleophilic attack at the carbonyl compared to the chloro-nitro analog’s inert substituents.
  • Nitro groups (in the analog) enable further reduction to amines, a versatility absent in the acetylated compound.

Biological Activity

Tert-butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate is a compound that belongs to the imidazo[4,5-b]pyridine family, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

This structure features a tert-butyl group, an acetyl group, and a carboxylate moiety attached to the imidazo[4,5-b]pyridine core.

Mechanisms of Biological Activity

Imidazo[4,5-b]pyridines have been studied for their role as inhibitors of various enzymes and receptors. The biological activity of this compound is primarily attributed to its interaction with phosphodiesterase (PDE) enzymes and potential anticancer properties.

  • Inhibition of Phosphodiesterase (PDE)
    • Recent studies have shown that compounds in the imidazo[4,5-b]pyridine class can selectively inhibit PDE10A, which is implicated in various neurological disorders. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo ring can enhance potency against PDE10A .
  • Anticancer Activity
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives of imidazo[4,5-b]pyridine exhibit promising activity against MCF7 (breast cancer), A549 (lung cancer), and other tumor cell lines .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Values (µM)References
PDE10A InhibitionPDE10A<10
Anticancer ActivityMCF70.01
A54926
NCI-H46014.31

Detailed Findings

  • PDE10A Inhibition
    • In a study focusing on novel imidazo[4,5-b]pyridines, it was found that certain derivatives achieved single-digit nanomolar activity against PDE10A. The binding interactions were elucidated through X-ray crystallography .
  • Antitumor Activity
    • A comprehensive screening of various derivatives revealed that certain compounds exhibited IC50 values as low as 0.01 µM against MCF7 cells. This suggests a strong potential for these compounds in cancer therapy .

Q & A

What are the optimal synthetic routes for tert-butyl 7-acetyl-3H-imidazo[4,5-b]pyridine-3-carboxylate, and how does Boc protection influence reaction yields?

Basic Research Focus : Synthesis optimization and protective group strategies.
Methodological Answer :
The tert-butyl carbamate (Boc) group is critical for protecting reactive sites during synthesis. A common approach involves coupling 7-acetyl-3H-imidazo[4,5-b]pyridine with di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF, DMF) using DMAP or TEA as a base . Key factors affecting yield include:

  • Temperature : Reactions at 0–25°C minimize side reactions like acetyl group hydrolysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required due to polar byproducts.
  • Boc Stability : Boc deprotection under acidic conditions (TFA/DCM) must be carefully timed to avoid degradation .

How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?

Basic Research Focus : Structural validation.
Methodological Answer :
Single-crystal X-ray diffraction is the gold standard for confirming the imidazo[4,5-b]pyridine core and acetyl/Boc substituent positions. Key steps:

  • Crystallization : Use slow evaporation in ethanol/dichloromethane (1:1) to obtain diffraction-quality crystals .
  • Refinement : SHELXL (via Olex2) refines hydrogen bonding networks and validates torsional angles of the tert-butyl group .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational anomalies .

What analytical techniques are most effective for detecting impurities in this compound?

Advanced Research Focus : Purity assessment and impurity profiling.
Methodological Answer :

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate and identify byproducts (e.g., deacetylated or Boc-deprotected derivatives) .
  • 1H/13C NMR : Monitor deuterated DMSO for residual solvents (e.g., DMF) and assess acetyl proton integration (δ 2.6–2.8 ppm) for stoichiometric consistency .
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values to rule out hygroscopicity or solvent retention .

How do steric effects from the tert-butyl group influence the reactivity of the imidazo[4,5-b]pyridine core in cross-coupling reactions?

Advanced Research Focus : Steric hindrance and reaction design.
Methodological Answer :
The bulky tert-butyl group at the 3-position reduces electrophilic substitution at adjacent positions. For Suzuki-Miyaura coupling:

  • Catalyst Choice : Pd(PPh3)4 outperforms bulkier catalysts (e.g., XPhos Pd G3) due to better accessibility to the C5/C7 positions .
  • Solvent Optimization : Use toluene/water (3:1) with K2CO3 to enhance aryl boronic acid diffusion to the reactive site .
  • Yield Trade-offs : Expect 10–15% lower yields compared to unsubstituted analogs, necessitating excess reagents (1.5 eq boronic acid) .

What strategies mitigate instability of this compound under acidic or basic conditions?

Advanced Research Focus : Stability profiling and storage.
Methodological Answer :

  • pH Sensitivity : The acetyl group hydrolyzes rapidly above pH 8.0. Use neutral buffers (PBS, pH 7.4) for biological assays .
  • Storage : Lyophilize and store under argon at –20°C to prevent Boc cleavage via moisture-induced acidification .
  • Inert Handling : Conduct reactions under nitrogen and avoid protic solvents (e.g., methanol) during purification .

How can computational modeling predict the bioactivity of this compound derivatives?

Advanced Research Focus : Structure-activity relationship (SAR) modeling.
Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., GSK-3β), focusing on hydrogen bonds between the acetyl group and ATP-binding pockets .
  • MD Simulations : AMBER or GROMACS assess conformational stability of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .
  • QSAR Parameters : Calculate logP (2.8–3.1) and polar surface area (70–80 Ų) to prioritize derivatives with balanced solubility/permeability .

What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :
Discrepancies in 13C NMR shifts (e.g., Boc carbonyl δ 155–165 ppm) arise from solvent polarity and concentration effects. Mitigation strategies:

  • Standardization : Report spectra in deuterated DMSO at 25°C and 10 mM concentration .
  • Cross-Validation : Compare with solid-state NMR or in-situ IR (C=O stretch ~1700 cm⁻¹) to confirm solution vs. solid-state shifts .
  • Database Alignment : Use Cambridge Structural Database (CSD) entries for imidazo[4,5-b]pyridines to benchmark experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.